4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
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Overview
Description
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: It has shown promise as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.
Zolpidem: A well-known sedative-hypnotic drug that contains the imidazo[1,2-a]pyridine core.
Uniqueness
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol is unique due to the presence of the isopropylanilino and methoxyphenol groups, which enhance its pharmacological properties. These functional groups contribute to its specificity and potency in targeting molecular pathways, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methoxy-4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C23H23N3O2/c1-15(2)16-7-10-18(11-8-16)24-23-22(25-21-6-4-5-13-26(21)23)17-9-12-19(27)20(14-17)28-3/h4-15,24,27H,1-3H3 |
InChI Key |
ASSBJLKVPMHYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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